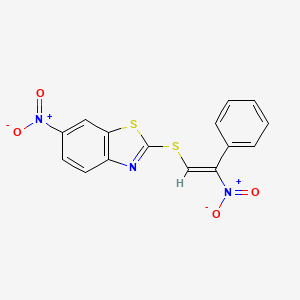
Benzothiazole, 6-nitro-2-(2-nitro-2-phenylethenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-NITRO-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-NITRO-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE typically involves the nitration of 2-substituted benzothiazoles. One common method involves the reaction of 2-(trifluoromethyl)-1,3-benzothiazole with ammonium nitrate (NH₄NO₃) in trifluoroacetic anhydride (TFAA) at room temperature . This reaction introduces nitro groups at specific positions on the benzothiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-NITRO-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE can undergo several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used in substitution reactions.
Major Products Formed
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.
Mecanismo De Acción
The mechanism of action of 6-NITRO-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of nitro groups and the benzothiazole ring. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitro-2-(pentafluorosulfanyl)-1,3-benzothiazole
- 4-Nitro-2-(trifluoromethyl)-1,3-benzothiazole
- 6-Nitro-2-(trifluoromethyl)-1,3-benzothiazole
Uniqueness
6-NITRO-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both nitro groups and a phenylethenylsulfanyl substituent differentiates it from other benzothiazole derivatives, potentially leading to unique applications and activities.
Propiedades
Fórmula molecular |
C15H9N3O4S2 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
6-nitro-2-[(E)-2-nitro-2-phenylethenyl]sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C15H9N3O4S2/c19-17(20)11-6-7-12-14(8-11)24-15(16-12)23-9-13(18(21)22)10-4-2-1-3-5-10/h1-9H/b13-9+ |
Clave InChI |
LDSSHVUOXCCNJD-UKTHLTGXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C\SC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])/[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C(=CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















